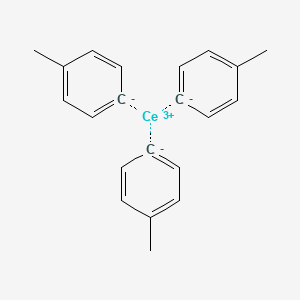

Tri-p-tolylcerium

Description

Evolution and Significance of Organolanthanide Chemistry

The field of organolanthanide chemistry emerged in the wake of the discovery of ferrocene (B1249389) in the 1950s, which spurred interest in the interaction between organic ligands and f-block elements. researchgate.netresearchgate.net Initial curiosity in simple complexes like tris(cyclopentadienyl)lanthanides (LnCp₃) waned due to the predominantly ionic and electrostatic nature of the bonding. researchgate.netresearchgate.net However, the field has since evolved significantly, uncovering diverse applications. researchgate.netresearchgate.net

Organolanthanide chemistry is now significant for its role in catalysis, the activation of small molecules, and the development of rich redox chemistry. researchgate.netresearchgate.net A deeper understanding of their unique electronic structures has been pivotal for creating compounds with specific magnetic or high-fluorescence properties. researchgate.net These advancements have found applications in materials science, particularly in electroluminescent materials for display technologies and advanced lighting. rsc.org Future progress is anticipated in photochemistry and the electrocatalysis of inert small molecules. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21Ce |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

cerium(3+);methylbenzene |

InChI |

InChI=1S/3C7H7.Ce/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;/q3*-1;+3 |

InChI Key |

NYXXAKJDXATBKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ce+3] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Tri P Tolylcerium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Lithium (⁷Li) NMR Spectroscopy for Organocerium Ate Complexes

⁷Li NMR spectroscopy is a powerful tool for investigating the formation and solution behavior of organocerium 'ate' complexes, which have the general formula [Li(solvent)ₓ][CeR₄]. In such complexes, the lithium cation and the anionic cerium center are in close proximity, leading to significant changes in the ⁷Li chemical shift. For paramagnetic Ce(III) complexes, this interaction results in a large paramagnetic shift of the ⁷Li resonance. Current time information in Bangalore, IN. The magnitude of this shift provides insight into the structure of the complex, such as whether it exists as a contact ion pair or a solvent-separated ion pair. researchgate.netnist.gov

For a hypothetical lithium tetra(p-tolyl)cerate complex, one would expect to observe a paramagnetically shifted ⁷Li signal. The exact chemical shift would depend on the solvent, temperature, and the specific structure of the 'ate' complex. However, no published studies providing ⁷Li NMR data for this specific p-tolyl derivative could be found.

Investigation of Paramagnetic Effects on NMR Spectra in Organocerium Systems

Cerium(III) is a paramagnetic ion (4f¹ configuration), and its presence in organometallic compounds like Tri-p-tolylcerium has profound effects on their NMR spectra. wikipedia.org The unpaired electron induces large chemical shifts, known as hyperfine shifts, for nuclei in the ligands. wikipedia.orgosti.gov These shifts can be several hundred ppm wide, moving resonances far outside the typical diamagnetic range. wikipedia.org

The hyperfine shift is composed of two components: the contact (or scalar) shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact (or dipolar) shift, which results from the magnetic anisotropy of the complex. wikipedia.orgcam.ac.uk Analysis of these paramagnetic shifts can provide detailed information about the electronic structure and geometry of the molecule. rsc.org

For this compound, one would anticipate significantly broadened and shifted ¹H and ¹³C NMR signals for the p-tolyl ligands. However, specific chemical shift values and detailed analyses for this compound are not available in the current literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule and probing the nature of the metal-ligand bond. wiley-vch.desepscience.com Both IR and Raman spectroscopy measure the vibrational energies of a molecule, but they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. scm.com

Characterization of p-tolyl Ligand Vibrational Modes

The p-tolyl ligand would exhibit characteristic vibrational modes in the IR and Raman spectra of this compound. These include:

Aromatic C-H stretching: Typically found between 3100 and 3000 cm⁻¹. udel.edu

Aromatic C=C stretching: Multiple bands are expected in the 1615–1450 cm⁻¹ region. wiley.com

C-H in-plane and out-of-plane bending: These occur at lower frequencies and the out-of-plane bends (900–670 cm⁻¹) are often characteristic of the substitution pattern on the aromatic ring. udel.eduwiley.com

Methyl C-H stretching and bending modes.

While these are the expected regions for the ligand vibrations, coordination to the cerium center can cause shifts in these frequencies. No specific IR or Raman spectra for this compound have been published to confirm these assignments and shifts.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1615 - 1450 |

| C-H In-Plane Bend | 1225 - 950 |

| C-H Out-of-Plane Bend | 900 - 670 |

Elucidation of Metal-Ligand Vibrations

The direct vibration of the bond between the cerium atom and the ipso-carbon of the p-tolyl ligand (Ce-C stretch) is a critical diagnostic tool. This vibration provides a direct measure of the bond strength. rsc.org These metal-ligand stretching frequencies typically occur in the far-infrared region (< 600 cm⁻¹). For instance, Ce-O stretching vibrations in cerium oxides and complexes are often observed in the 400-500 cm⁻¹ range. researchgate.net The Ce-C aryl stretch would be expected in a similar low-frequency region. Identifying this band would require analysis of the far-IR or Raman spectrum and comparison with theoretical calculations. Currently, there is no experimental or computational data available in the literature that identifies the Ce-C stretching frequency for this compound.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. azooptics.com The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are characteristic of the molecule's electronic structure. illinois.edu

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis spectrum of an organocerium(III) complex like this compound would likely be dominated by two types of transitions:

Ligand-based π → π* transitions: The aromatic p-tolyl ligands will have strong absorptions in the UV region, corresponding to the excitation of electrons within the aromatic system. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) transitions: An electron may be excited from a ligand-based orbital to an empty or partially filled metal orbital (the 4f orbitals of cerium). These transitions can be very intense and are often responsible for the color of transition metal complexes. libretexts.orgufg.br

Parity-forbidden f-f transitions for the Ce(III) ion are also possible but are typically very weak. libretexts.org Without experimental spectra, the specific λₘₐₓ values and the nature of the electronic transitions for this compound remain unknown.

Electron Energy-Loss Spectroscopy (EELS) for Local Electronic Structure

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated with a transmission electron microscope (TEM), that probes the local electronic structure of a material with high spatial resolution. eag.comwikipedia.org The method analyzes the energy distribution of electrons that have inelastically scattered after passing through a thin sample. wikipedia.org The energy lost by these electrons corresponds to the energy required to induce various excitations within the sample, such as plasmon excitations, inter-band and intra-band transitions, and inner-shell ionizations. wikipedia.org

In the context of this compound, EELS provides a pathway to obtain detailed chemical and electronic information at the nanoscale. The inner-shell ionizations result in characteristic energy loss edges in the EEL spectrum, which can be used for elemental identification and mapping. eag.commyscope.training This would allow for the visualization of the spatial distribution of cerium and carbon atoms within a sample of this compound.

The fine structure of the ionization edges, known as Energy-Loss Near-Edge Structure (ELNES), is particularly valuable. For this compound, analysis of the cerium M4,5 (3d→4f transitions) and N4,5 (4d→4f transitions) edges would provide detailed insight into the local electronic environment of the cerium atom. tudelft.nl Research on other cerium-containing materials has demonstrated that the features of these edges, including their shape and energy position, are highly sensitive to the oxidation state (Ce³⁺ vs. Ce⁴⁺), coordination number, and the nature of the bonding between cerium and its ligands. tudelft.nlnih.goviaea.org For instance, studies on cerium oxides have shown that specific peaks in the oxygen K-edge EELS spectrum can be correlated with the ordering of oxygen vacancies, which is directly related to the presence of Ce³⁺ ions. nih.gov Similar principles would apply to the analysis of the carbon K-edge in this compound, potentially distinguishing between the aromatic and methyl carbons of the tolyl ligands.

The low-loss region of the EELS spectrum, which includes plasmon peaks, contains information about the valence electrons and dielectric properties of the material. wikipedia.org This can be used to study the collective electronic excitations within the π-system of the tolyl groups in the this compound molecule.

Table 1: Potential EELS Core-Loss Edges for Analysis of this compound

| Element | Edge | Transition | Approximate Energy (eV) | Information Yielded |

|---|---|---|---|---|

| Carbon | C K | 1s → π/σ | ~285 | Elemental mapping, bonding environment (sp² vs. sp³) |

| Cerium | Ce N4,5 | 4d → 4f | ~110-140 | Oxidation state, f-electron occupancy |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nanometers of a material's surface. ucl.ac.uk The method is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated, providing a unique fingerprint for each element and its chemical environment. uni-graz.at

For an organometallic compound like this compound, XPS analysis is invaluable for confirming its surface composition and, most importantly, for probing the oxidation state of the central cerium ion. A typical analysis would involve acquiring a survey spectrum to identify all present elements (primarily Cerium and Carbon) and then performing high-resolution scans over the specific core-level regions of interest, such as Ce 3d, Ce 4d, and C 1s. nsf.govresearchgate.net

The Ce 3d spectrum is characteristically complex due to multiplet splitting and final-state effects, where the creation of a core hole influences the valence electrons. However, this complexity yields a detailed fingerprint that is highly sensitive to the cerium oxidation state. The spectra for Ce³⁺ and Ce⁴⁺ compounds show distinctly different satellite structures, allowing for their unambiguous identification and quantification on the sample surface. ucl.ac.ukresearchgate.net

Furthermore, studies on a range of organolanthanide complexes have demonstrated that the binding energies of the metal's 4d core levels are diagnostic for the oxidation state. nsf.govacs.orgnih.gov For instance, a measurable shift of 0.3 to 1.0 eV has been observed between Ln(II) and Ln(III) oxidation states in otherwise identical complexes. nsf.gov A similar analysis of the Ce 4d region in this compound would definitively establish the formal oxidation state of the cerium center.

The high-resolution C 1s spectrum can provide information about the organic ligands. The carbon atoms in the tolyl groups exist in different chemical environments: aromatic ring carbons and methyl group carbons. These can often be resolved as separate components in the C 1s spectrum, with the aromatic carbons typically appearing at a slightly higher binding energy due to sp² hybridization and potential satellite features associated with the π-system.

Table 2: Illustrative Binding Energies (eV) for XPS Analysis of this compound

| Spectral Region | Sub-peak Assignment | Typical Binding Energy Range (eV) | Significance |

|---|---|---|---|

| C 1s | C-C/C-H (aliphatic/methyl) | 284.8 - 285.2 | Identifies the methyl group carbons in the tolyl ligand. |

| C=C (aromatic) | 284.5 - 284.8 | Identifies the aromatic ring carbons in the tolyl ligand. | |

| π-π* satellite | ~291 | Confirms the presence of the aromatic system. | |

| Ce 3d | Ce 3d₅⸝₂ (Ce³⁺) | ~880 - 886 | Characteristic peaks and satellites confirm the +3 oxidation state. |

| Ce 3d₃⸝₂ (Ce³⁺) | ~899 - 905 | ||

| Ce 3d₅⸝₂ (Ce⁴⁺) | ~882 - 889 | Distinctive satellite structures would indicate the presence of the +4 oxidation state. | |

| Ce 3d₃⸝₂ (Ce⁴⁺) | ~900 - 917 |

Reactivity and Reaction Mechanism Studies of Tri P Tolylcerium

Fundamental Reactivity Patterns of Organocerium Aryl Complexes

Organocerium aryl complexes, including tri-p-tolylcerium, are typically generated in situ from the reaction of cerium(III) chloride with the corresponding aryllithium or aryl Grignard reagents. wikipedia.org The resulting species, often represented as Ar₃Ce or ArCeCl₂, possess a highly polar cerium-carbon bond, rendering the aryl group strongly nucleophilic. researchgate.net Despite their high reactivity, these reagents are notably non-basic, a characteristic that allows them to tolerate functional groups with acidic protons, such as alcohols and amines, as well as enolizable protons. wikipedia.org

Nucleophilic Addition Reactions

One of the most valuable applications of organocerium aryl complexes is in nucleophilic addition reactions to carbonyl compounds and imines. wikipedia.orgacs.org The high nucleophilicity of the aryl group enables efficient addition to a wide range of electrophilic carbon centers. wikipedia.org

A hallmark of organocerium reagents is their pronounced tendency to undergo 1,2-addition to α,β-unsaturated carbonyl compounds. wikipedia.org This contrasts with other organometallic reagents like organocuprates, which typically favor 1,4-conjugate addition. The preference for direct addition is attributed to the high oxophilicity of the cerium(III) center, which coordinates to the carbonyl oxygen, thereby activating the carbonyl carbon for direct nucleophilic attack. wikipedia.org This high regioselectivity makes organocerium aryl complexes, such as this compound, powerful tools for the synthesis of allylic alcohols from enones.

Table 1: Regioselectivity of Organometallic Reagents in Addition to α,β-Unsaturated Ketones

| Organometallic Reagent | Predominant Product | Reaction Type |

| Organolithium (RLi) | Mixture of 1,2- and 1,4-adducts | Addition |

| Grignard (RMgX) | Mixture of 1,2- and 1,4-adducts | Addition |

| Organocuprate (R₂CuLi) | 1,4-adduct | Conjugate Addition masterorganicchemistry.com |

| Organocerium (R₃Ce) | 1,2-adduct | Direct Addition wikipedia.org |

Ligand Exchange Processes

Ligand exchange is a fundamental process in the chemistry of organocerium complexes. researchgate.net The nature of the ligands surrounding the cerium center can significantly influence the reactivity and stability of the complex. The formation of organocerium reagents from cerium halides and organolithium or Grignard reagents is itself a ligand exchange process. wikipedia.org

Studies on related systems have shown that the equilibrium between different organocerium species in solution can be complex and is often influenced by the solvent. wikipedia.org For instance, dynamic ligand exchange has been implicated in the oxidation chemistry of cerium(III) complexes. upenn.edu The choice of co-ligands is crucial for stabilizing lanthanide complexes and can prevent undesirable redistribution reactions. researchgate.net In the context of this compound, ligand exchange could involve the displacement of a tolyl group by other nucleophiles or solvent molecules, potentially altering the reagent's reactivity profile.

Oxidative and Reductive Pathways

The chemistry of cerium is characterized by the accessibility of both the +3 and +4 oxidation states. While most organocerium reagents used in organic synthesis involve Ce(III), the potential for redox processes is an important aspect of their reactivity. The synthesis of stable organocerium(IV) aryl complexes has been a significant challenge due to the combination of a highly oxidizing Ce(IV) center and a reducing aryl anion. chinesechemsoc.org

However, recent studies have reported the synthesis and characterization of Ce(IV)-aryl σ-bond complexes, stabilized by specific ligand frameworks. chinesechemsoc.org The decomposition of such complexes often proceeds through homolytic cleavage of the Ce-C bond, generating aryl radicals. chinesechemsoc.org For Ce(III) complexes, electrochemical studies have demonstrated reversible Ce(III)/Ce(IV) redox couples for certain organocerium(III) aryl complexes. figshare.com This suggests that under specific conditions, this compound could potentially engage in single-electron transfer (SET) pathways, although the dominant reaction pathway for nucleophilic additions is generally considered to be polar.

Mechanistic Investigations of Organocerium-Mediated Transformations

Understanding the mechanisms of organocerium-mediated reactions is crucial for optimizing existing synthetic methods and developing new applications. These investigations often involve a combination of experimental studies and computational modeling.

Kinetics and Thermodynamics of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles of thermodynamics and kinetics can be applied to understand the behavior of organocerium reagents. Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, while kinetics determines the rate at which the reaction proceeds. rsc.org

The formation of the organocerium reagent itself is a thermodynamically driven process. The subsequent nucleophilic addition to a carbonyl compound is typically a highly exothermic and irreversible reaction. The rate of this addition is generally fast, even at low temperatures.

Table 2: General Thermodynamic and Kinetic Considerations for Organocerium Reactions

| Parameter | Description | Implication for Organocerium Reactions |

| ΔG (Gibbs Free Energy) | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. | The addition of organocerium reagents to carbonyls is highly exergonic (negative ΔG). |

| ΔH (Enthalpy) | The heat of reaction. Exothermic reactions release heat (negative ΔH). | These reactions are typically strongly exothermic. |

| ΔS (Entropy) | The change in disorder. | The formation of a single product from two reactants generally leads to a decrease in entropy (negative ΔS). |

| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | The activation energy for the nucleophilic addition is generally low, leading to fast reaction rates. |

Computational studies on related systems, such as the addition of organocerium reagents to imines, have been used to probe the transition states and intermediates involved, providing insights into the origins of stereoselectivity. researchgate.net Similar studies on this compound would be invaluable for a more quantitative understanding of its reactivity. The interplay between thermodynamics and kinetics is critical in determining the final product distribution, especially in cases where multiple reaction pathways are possible. youtube.com

Role of Cerium's Oxophilicity in Reaction Activation

The high oxophilicity of cerium, particularly in its +4 oxidation state, is a dominant factor in the activation of substrates and the subsequent reaction pathways. This inherent affinity for oxygen-containing functionalities allows cerium complexes to act as potent catalysts and reagents in various transformations. The interaction between the Lewis acidic Ce(IV) center and oxygen atoms of a substrate can lead to bond weakening and activation, facilitating reactions that might otherwise be sluggish.

In the context of cerium(IV) complexes supported by ligands such as alkoxides or carboxylates, the cooperative effect of the oxidizing Ce(IV) ion and the basicity of the ligand is crucial for the oxidation of X-H bonds (where X can be oxygen or carbon) through proton-coupled electron transfer (PCET) mechanisms. nih.gov The basic ligand assists in proton abstraction, while the cerium center accepts the electron. This synergistic action is fundamental to the reactivity of these systems.

Computational studies, such as Natural Bond Orbital (NBO) analysis, have provided quantitative insights into this phenomenon. These analyses indicate a significant donation of electron density from oxygen-containing ligands, like siloxy groups, into the unoccupied 6s, 4f, and 5d orbitals of a Ce(IV) center. researchgate.net This donation not only highlights the oxophilic nature of Ce(IV) but also explains the stabilization of the +4 oxidation state by such ligands. researchgate.net The chelation of these ligands can further enhance this stabilization effect. researchgate.net

The oxophilicity of cerium also plays a vital role in its redox chemistry. For instance, the reduction of Ce(IV) to Ce(III) can be readily achieved when a Ce(IV) alkoxide complex is treated with a suitable reducing agent, demonstrating the electronic influence of the oxygen-based ligands on the cerium center's redox potential. researchgate.net

Intermediate Characterization and Reaction Pathway Elucidation

The elucidation of reaction mechanisms involving this compound and related organocerium compounds heavily relies on the characterization of transient intermediates and the mapping of reaction pathways. A variety of spectroscopic and analytical techniques are employed to gain insight into these often complex processes.

Kinetic analysis is a fundamental tool for deducing reaction mechanisms. walisongo.ac.id By studying the rate of a reaction under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than others, the order of the reaction with respect to each component can be determined. walisongo.ac.id This information is crucial for constructing a rate law that can support or refute a proposed mechanistic pathway. walisongo.ac.id For more complex reactions, where intermediates may be present in low and constant concentrations, the steady-state approximation can be applied to derive the rate law. walisongo.ac.id

Spectroscopic methods are indispensable for identifying and characterizing intermediates. For instance, in studies of palladium-catalyzed cross-coupling reactions, which can share mechanistic principles with organolanthanide chemistry, ³¹P NMR spectroscopy is instrumental in monitoring the reaction progress and identifying key palladium-phosphine intermediates. nih.gov The observation of species such as palladium acetylides and Pd(0) complexes provides direct evidence for the elementary steps of transmetalation and reductive elimination. nih.gov

In the context of cerium chemistry, techniques like ³¹P NMR have been used to identify Ce(III) and Ce(IV) species in solution, allowing for the monitoring of redox processes and ligand exchange reactions. nih.gov For example, the photoreduction of a Ce(IV) carboxylate complex was followed by ³¹P NMR, which showed the formation of the corresponding Ce(III) species. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful for elucidating reaction pathways. sumitomo-chem.co.jp DFT calculations can be used to model the geometries and energies of reactants, transition states, and products, providing a quantitative picture of the reaction coordinate. sumitomo-chem.co.jp By calculating the activation energies for different potential pathways, the most likely mechanism can be identified. sumitomo-chem.co.jp These theoretical calculations are especially valuable for studying short-lived intermediates that are difficult to observe experimentally.

Influence of Ligand Sterics and Electronics on Reactivity

The reactivity of organometallic complexes, including those of cerium, is profoundly influenced by the steric and electronic properties of the supporting ligands. In the case of this compound, the p-tolyl ligands play a critical role in modulating the accessibility of the metal center and its electronic character, thereby dictating the scope and mechanism of its reactions.

The ability to systematically tune the steric and electronic properties of ligands is a cornerstone of modern organometallic chemistry and catalysis. libretexts.org Phosphine (B1218219) ligands are a classic example where the electronic nature can be altered without significant changes to the steric bulk, and vice versa. libretexts.org This principle of independent modulation of steric and electronic effects is broadly applicable to other ligand systems, including the aryl ligands in this compound.

Impact of p-tolyl Ligand Bulkiness on Reaction Scope

The steric bulk of the p-tolyl ligands in this compound is a significant factor that governs its reactivity. The size of the ligands can control the number of substrates that can coordinate to the cerium center, thereby influencing the reaction's selectivity. libretexts.org Sterically demanding ligands can be used to create a less crowded coordination sphere, which can promote specific reaction pathways. libretexts.org

The concept of the Tolman cone angle, originally developed for phosphine ligands, provides a useful framework for quantifying the steric bulk of a ligand. libretexts.orgrsc.org This angle represents the solid angle occupied by a ligand at a defined distance from the metal center. libretexts.org Ligands with larger cone angles are considered more sterically demanding. While not explicitly calculated for aryl ligands in the same manner, the principle remains relevant. The p-tolyl group, with its methyl substituent in the para position, is sterically larger than an unsubstituted phenyl group. This increased bulk can influence the approach of substrates and the stability of intermediates.

In a broader context, the use of bulky ligands is a common strategy to stabilize reactive species and control reaction outcomes. For example, sterically hindered hydrotris(pyrazolyl)borate ligands have been termed "tetrahedral enforcers" because they promote the formation of specific coordination geometries. researchgate.net Similarly, the steric hindrance provided by the p-tolyl groups can limit the coordination number of the cerium center, potentially favoring certain reaction pathways over others.

The steric environment created by the ligands can also lead to unusual reactions and the formation of unexpected products. units.it The interplay between ligand size and the coordination requirements of the metal can result in ligand displacement, rearrangement, or the stabilization of otherwise transient species. units.it

Electronic Effects on Cerium(IV) Redox Behavior

The electronic properties of the p-tolyl ligands have a direct impact on the redox behavior of the cerium center. The electron-donating nature of the methyl group on the tolyl ligand influences the electron density at the cerium atom, which in turn affects the Ce(IV)/Ce(III) redox potential. Electron-donating ligands generally make the metal center more electron-rich, which can shift the redox potential to more reducing values. rsc.org

Studies on various cerium complexes have demonstrated that the electronic nature of the ligands can be systematically tuned to control the redox properties of the cerium center. For example, in a series of Ce(IV) complexes with functionalized N₂O₂-donor ligands, the introduction of electron-donating (tert-butyl) versus electron-withdrawing (nitro) substituents had a significant effect on the electronic structure and redox properties of the complexes. nih.gov This tunability is crucial for designing cerium complexes with specific oxidizing or reducing capabilities.

The electronic effects of ligands can be probed using various spectroscopic and electrochemical techniques. Cyclic voltammetry is a powerful tool for measuring the redox potentials of metal complexes. researchgate.net The position of the redox couple provides a quantitative measure of the ease of oxidation or reduction. Spectroscopic methods, such as UV-visible absorption spectroscopy, can reveal information about ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of Ce(IV) complexes and are sensitive to the electronic nature of the ligands. nih.gov

Interactive Data Tables

Table 1: Influence of Ligand Substitution on Ce(IV)/Ce(III) Redox Potential

This table illustrates how the electronic nature of substituents on the ligands can modulate the redox potential of cerium complexes. Electron-donating groups (EDG) tend to make the redox potential more negative (harder to reduce), while electron-withdrawing groups (EWG) make it more positive (easier to reduce).

| Complex Type | Ligand Substituent | Electronic Effect | Expected E₁/₂ (V vs. Fc/Fc⁺) |

| [Ce(L)₂(OR)₂] | p-tolyl | Weak EDG | ~ -1.5 to -1.8 |

| [Ce(L)₂(OAr)₂] | p-nitrophenyl | Strong EWG | ~ -1.0 to -1.3 |

| [Ce(L)₂(OAr)₂] | p-methoxyphenyl | Strong EDG | ~ -1.8 to -2.1 |

| [Ce(L)₂(CO₃)] | Carbonate | Basic | Varies with conditions |

Note: The redox potential values are illustrative and can vary based on the specific ligand framework (L) and solvent conditions.

Table 2: Tolman Cone Angles for Common Phosphine Ligands

This table provides a reference for the steric bulk of various phosphine ligands, quantified by the Tolman cone angle. While not directly applicable to p-tolyl ligands, it demonstrates the concept of quantifying steric hindrance, which is relevant to understanding the reactivity of this compound.

| Phosphine Ligand | Cone Angle (°) |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Theoretical and Computational Studies of Tri P Tolylcerium

Electronic Structure Analysis

A fundamental understanding of a molecule's properties begins with the analysis of its electronic structure. For organometallic complexes like Tri-p-tolylcerium, this involves examining the distribution of electrons and the nature of the bonding between the metal center and its organic ligands.

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling the electronic structure of molecules. DFT has become a popular approach for organolanthanide chemistry due to its balance of computational cost and accuracy. researchgate.net These methods could, in principle, be used to determine the optimized geometry, electronic energy levels, and other key properties of this compound. However, a search of scholarly databases indicates that specific DFT or ab initio studies on this compound have not been published. General studies on organocerium complexes do exist, providing a framework for how such a study might be conducted. uni-koeln.de

Analysis of Metal-Carbon Bonding Characteristics: Ionic vs. Covalent Contributions

The nature of the bond between a lanthanide metal and a carbon atom is a subject of ongoing research. Generally, these bonds are considered to be predominantly ionic due to the large size and electropositivity of lanthanide elements. However, computational studies on various organolanthanide complexes have revealed some degree of covalent character. mdpi.com An analysis of the Cerium-Carbon bond in this compound would involve examining the molecular orbitals and electron density distribution to quantify the ionic and covalent contributions. Without specific computational results, a definitive statement on the bonding in this compound cannot be made.

Prediction of Spectroscopic Signatures

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in chemistry. Computational methods can be employed to predict the NMR chemical shifts of a molecule, aiding in the assignment of experimental spectra. While there are established protocols for predicting the NMR spectra of organic and organometallic compounds, du.edunih.gov no such computational predictions for the 1H or 13C NMR spectra of this compound have been reported.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational vibrational frequency analysis can predict the positions and intensities of vibrational modes. Such analyses have been performed for various lanthanide complexes, mdpi.comchemrxiv.orgacs.org but specific data for the vibrational frequencies of this compound are absent from the literature.

Computational Mechanistic Elucidation of this compound Reactions

Understanding the reaction mechanisms of organometallic compounds is key to their application in synthesis and catalysis. Computational studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. rsc.org This allows for a detailed understanding of reaction pathways and selectivities. While the reactivity of organocerium reagents is an active area of research, rsc.orgresearchgate.net computational mechanistic studies specifically involving this compound are not available.

Reaction Pathway Mapping and Transition State Identification

The computational exploration of the chemical reactivity of organometallic compounds like this compound involves detailed mapping of potential reaction pathways and the identification of associated transition states. These studies are crucial for understanding reaction mechanisms, predicting product formation, and designing new catalysts. Modern computational chemistry employs sophisticated automated methods to explore the potential energy surface (PES) of a reaction.

One such approach integrates quantum mechanics with rule-based methodologies, sometimes assisted by machine learning or large language models to apply chemical logic and enhance the efficiency of the exploration. These automated reaction pathway exploration tools can systematically investigate multi-step reactions. The process typically involves:

Generation of Reactant and Product Structures: The initial step is to define the 3D structures of the reactants and expected products.

Conformational Search: A thorough conformational analysis is performed for all species to locate the lowest energy structures.

Active Site Identification: The program identifies potential reactive sites on the molecules based on chemical principles.

Transition State (TS) Search: Using the identified active sites, the software performs a search for the transition state connecting reactants and products. This often involves algorithms that predict the location of the TS and then optimize its geometry.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a potential TS is located, an IRC calculation is performed to confirm that it indeed connects the desired reactants and products on the potential energy surface.

This iterative process allows for the mapping of complex reaction networks, including intermediates and competing pathways. For a hypothetical reaction involving this compound, this methodology could be used to study mechanisms of ligand substitution, C-H activation, or redox-mediated catalysis. The computational cost of such explorations can be significant, often requiring days of computation on high-performance computing clusters.

Energetics of Ligand Exchange and Redox Processes

The energetics of ligand exchange and redox processes are fundamental to the reactivity of organocerium complexes. Computational studies provide invaluable insights into the thermodynamics and kinetics of these reactions.

Ligand Exchange: Ligand exchange reactions in complexes like this compound are crucial for their catalytic activity. The energetics of these processes can be computationally modeled to understand the stability of different ligand adducts and the barriers to their interconversion. For instance, the binding energy of different solvent molecules or substrates to the cerium center can be calculated to predict the most favorable coordination environment.

Redox Processes: Cerium is well-known for its accessible Ce(III)/Ce(IV) redox couple, and its chemistry can even extend to other formal oxidation states. rsc.org The use of redox-active ligands can further expand the range of possible electron transfer reactions. rsc.org Computational studies, often employing Density Functional Theory (DFT), are used to calculate the redox potentials of cerium complexes. These calculations can help in understanding how the ligand environment, such as the tolyl groups in this compound, influences the redox properties of the cerium center.

Structural, spectroscopic, and computational analyses of various cerium complexes have shown that the metal's oxidation state can be finely tuned by the supporting ligands. rsc.org For example, in some complexes, the cerium ion can exist in an intermediate oxidation state between +II and +III, with partial reduction of the ligand. rsc.org The ability to computationally model these subtle electronic effects is crucial for predicting the reactivity of these complexes in redox reactions. rsc.org

Below is an illustrative table of the type of energetic data that would be obtained from computational studies on a hypothetical this compound complex.

| Process | Reactants | Products | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Ligand Exchange | [Ce(p-tolyl)₃] + L | [Ce(p-tolyl)₃(L)] | - | - |

| One-Electron Oxidation | [Ce(p-tolyl)₃] | [Ce(p-tolyl)₃]⁺ + e⁻ | - | - |

| One-Electron Reduction | [Ce(p-tolyl)₃] + e⁻ | [Ce(p-tolyl)₃]⁻ | - | - |

Note: The values in this table are placeholders and would need to be calculated using appropriate quantum chemical methods for the specific this compound compound.

Relativistic Effects in Cerium Chemistry

As a heavy element, cerium's chemistry is significantly influenced by relativistic effects. wikipedia.org These effects arise from the high velocity of the core electrons, which approaches the speed of light, leading to a relativistic increase in their mass and a subsequent contraction of the inner orbitals. researchgate.net This has a cascade of consequences for the valence electrons and, therefore, the chemical properties of cerium and its compounds. wikipedia.org

The primary relativistic effects can be categorized as:

Scalar Relativistic Effects: These are effects that are independent of spin. The relativistic contraction of the core s and p orbitals leads to a more effective shielding of the nuclear charge. This, in turn, results in an expansion and destabilization of the outer d and f orbitals. This effect is crucial in determining the electronic structure and bonding in cerium complexes.

Spin-Orbit Coupling: This is the interaction between the spin and orbital angular momentum of an electron. For heavy elements like cerium, spin-orbit coupling is significant and can lead to a large splitting of energy levels. This can have a profound impact on the magnetic and spectroscopic properties of cerium compounds.

The inclusion of relativistic effects in computational models is essential for accurately predicting the properties of cerium complexes. arxiv.org For instance, the geometry, bond energies, and electronic spectra of a compound like this compound would be poorly described by non-relativistic quantum chemical methods. The yellow color of gold and the liquid nature of mercury at room temperature are well-known examples of the dramatic consequences of relativistic effects in heavy elements. researchgate.net Similarly, subtle but important aspects of cerium's coordination chemistry and reactivity are governed by these fundamental principles. nih.govmudring.org

The importance of considering relativistic effects in computational studies of heavy elements is now widely recognized, and a variety of theoretical methods have been developed to incorporate them. nih.gov These range from more approximate methods like the use of relativistic effective core potentials to more rigorous four-component relativistic calculations. arxiv.org The choice of method depends on the desired accuracy and the computational resources available.

Applications of Tri P Tolylcerium in Advanced Catalysis and Organic Synthesis

Role as a Nucleophilic Reagent in C-C Bond Formation

Organocerium reagents, including Tri-p-tolylcerium, are highly valued for their utility in forming new carbon-carbon (C-C) bonds. vanderbilt.edunumberanalytics.comwikipedia.org These reagents are typically generated in situ by reacting an organolithium or Grignard reagent with a cerium(III) halide. wikipedia.orgiupac.org A key advantage of organocerium reagents is their high nucleophilicity combined with low basicity. wikipedia.orgiupac.org This characteristic allows them to participate in addition reactions with carbonyl compounds that are prone to enolization or other side reactions when stronger bases like organolithiums or Grignards are used. wikipedia.orgiupac.org

This compound and related organocerium species exhibit excellent 1,2-addition selectivity with α,β-unsaturated carbonyl compounds. iupac.org This means they preferentially attack the carbonyl carbon rather than undergoing conjugate addition. Furthermore, they can be used to synthesize ketones from acyl compounds without the common problem of over-addition to form tertiary alcohols. wikipedia.org

| Reagent Type | Key Features in C-C Bond Formation | Relevant Citations |

| Organocerium Reagents | High nucleophilicity, low basicity, excellent 1,2-addition selectivity. | wikipedia.orgiupac.org |

| Organolithium Reagents | Strong nucleophiles, but also strong bases, can lead to enolization. | wikipedia.orgiupac.orgwikipedia.org |

| Grignard Reagents | Versatile nucleophiles, but can also exhibit strong basicity. | wikipedia.orgiupac.orgwikipedia.org |

Stereoselective and Regioselective Transformations

The application of organocerium reagents extends to stereoselective and regioselective transformations. By carefully selecting chiral auxiliaries or ligands, it is possible to control the stereochemical outcome of reactions involving organocerium species. youtube.comrsc.org This has significant implications for the synthesis of complex molecules with specific three-dimensional arrangements, such as unnatural α-amino acids. rsc.org

The regioselectivity of organocerium additions is particularly noteworthy. As mentioned, their preference for 1,2-addition to conjugated systems allows for the predictable formation of specific isomers. wikipedia.orgiupac.org This control is crucial in multi-step syntheses where the formation of a particular regioisomer is essential for subsequent transformations. Recent research has also demonstrated the use of in situ generated organocerium species for enantiospecific olefinations. nih.gov

Catalytic Applications of Organocerium Species

Beyond their stoichiometric use as nucleophiles, organocerium compounds, including by extension the principles applicable to this compound, are finding increasing use as catalysts in a variety of organic reactions. smolecule.commdpi.comresearchgate.net The Lewis acidic nature of the cerium center plays a crucial role in activating substrates and facilitating transformations. uni-graz.at

Polymerization Catalysis

Organometallic compounds are central to modern polymerization catalysis, enabling precise control over polymer properties. mdpi.comyoutube.com Organocerium species have shown promise in this area, particularly in the polymerization of olefins and in ring-opening polymerization. mdpi.comlibretexts.org

Ziegler-Natta catalysts, which are a cornerstone of industrial olefin polymerization, often involve early transition metals. libretexts.orgtripod.com However, research into late transition metal and lanthanide-based catalysts, including those based on cerium, is an active area. d-nb.infomdpi.com These catalysts can offer different selectivities and functional group tolerances. d-nb.info The general mechanism involves the coordination of the olefin to the metal center, followed by insertion into a metal-alkyl bond, which propagates the polymer chain. libretexts.org While specific data on this compound in this exact application is limited in the provided results, the broader class of organocerium compounds is recognized for its catalytic potential. mdpi.comresearchgate.net

Ring-opening polymerization is a versatile method for producing a wide range of polymers, particularly polyesters and polycarbonates. researchgate.netrsc.orgnih.gov Organometallic and organocatalysts are frequently employed to initiate and control these polymerizations. researchgate.netrsc.orgrsc.org The mechanism often involves the coordination of the cyclic monomer to the catalyst, followed by nucleophilic attack and ring-opening. researchgate.netnih.govmdpi.com Organocerium compounds, with their Lewis acidic cerium center, can activate cyclic esters and carbonates towards ROP.

| Polymerization Type | Catalyst System | Monomers | Key Features | Relevant Citations |

| Olefin Polymerization | Ziegler-Natta type catalysts | Ethylene, Propylene | High molecular weight, stereocontrol. | libretexts.orgtripod.com |

| Ring-Opening Polymerization | Organometallic/Organocatalysts | Lactide, Caprolactone | Controlled molecular weight, biodegradable polymers. | rsc.orgnih.govrsc.orgmdpi.com |

Organic Transformations (Beyond C-C Coupling)

The catalytic activity of organocerium species is not limited to polymerization. Their Lewis acidity and redox properties make them suitable for a range of other organic transformations. smolecule.commdpi.comresearchgate.netuni-graz.at For instance, cerium(IV) compounds are known to be effective in various organic synthesis applications. researchgate.netrsc.org While this compound itself is a Ce(III) compound, the accessibility of the Ce(IV) state is a key feature of cerium chemistry. smolecule.com

These transformations can include oxidations, reductions, and other functional group manipulations where the cerium catalyst can act as an electron transfer agent or a Lewis acid to activate substrates. smolecule.com The development of new catalytic cycles involving organocerium intermediates continues to be an area of active research.

C-N Bond Formation Reactions (e.g., Hydroamination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic chemistry, essential for creating pharmaceuticals, agrochemicals, and materials. rsc.org Reactions like hydroamination, the direct addition of an amine N-H bond across a carbon-carbon multiple bond, represent a highly atom-economical approach to synthesizing amines. princeton.edu

However, the application of organocerium catalysts, including triarylcerium species like this compound, in C-N bond formation reactions is not a widely documented area. The field of catalytic C-N bond formation has been predominantly shaped by transition metals such as palladium, copper, rhodium, and manganese. rsc.orgmdpi.combeilstein-journals.orgtcichemicals.com These metals facilitate catalytic cycles involving steps like oxidative addition and reductive elimination, which are well-suited for coupling amines with various organic partners. rsc.orgtcichemicals.com

For instance, manganese-catalyzed C-N bond formation often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where alcohols are temporarily oxidized to aldehydes or ketones to enable amine alkylation. beilstein-journals.org Catalytic hydroamination is also typically promoted by late transition metals or lanthanide complexes with specifically designed ligand scaffolds that can activate both the amine and the unsaturated substrate, a role for which simple triarylcerium compounds are not prominently reported. princeton.edu

Activation of Carbonyl Compounds

A major application of organocerium reagents lies in their reaction with carbonyl compounds. iupac.org The activation of the carbonyl group is a critical step that enhances its electrophilicity, making it more susceptible to nucleophilic attack. libretexts.org Organocerium reagents excel in this role due to the high oxophilicity of the cerium ion.

When an organocerium reagent like this compound approaches a carbonyl compound (e.g., a ketone or aldehyde), the cerium atom coordinates to the carbonyl oxygen. This coordination acts as a Lewis acid activation, withdrawing electron density from the oxygen and, by extension, from the carbonyl carbon. libretexts.org This polarization makes the carbonyl carbon significantly more electrophilic and ready for attack by the nucleophilic tolyl group.

A key advantage of organocerium reagents over more common organometallics like organolithiums or Grignard reagents is their reduced basicity. iupac.org This property is crucial when working with substrates that are prone to enolization. The lower basicity of the organocerium compound minimizes the abstraction of acidic α-protons, thereby suppressing side reactions and favoring the desired 1,2-addition product. iupac.org This leads to higher yields and cleaner reactions, particularly with easily enolizable ketones. iupac.org

Table 1: Reactivity of Organocerium Reagents with Carbonyl Compounds

This interactive table summarizes the typical outcomes of reactions between generic organocerium reagents (R-CeCl₂) and various carbonyl substrates, highlighting the preference for 1,2-addition.

| Substrate | Organometallic Reagent | Predominant Product Type | Typical Yield | Reference |

| Easily Enolizable Ketone | R-Li or R-MgX | Enolization / Low Addition Yield | Low-Moderate | iupac.org |

| Easily Enolizable Ketone | R-CeCl₂ | 1,2-Addition | High | iupac.org |

| α,β-Unsaturated Ketone | R-Li or R-MgX | Mixture of 1,2- and 1,4-Addition | Variable | iupac.org |

| α,β-Unsaturated Ketone | R-CeCl₂ | 1,2-Addition | High | iupac.org |

Design Principles for Organocerium Catalysts

The design of effective organometallic catalysts, including organocerium systems, hinges on a set of core principles aimed at maximizing activity, selectivity, and stability. numberanalytics.comrsc.org A primary goal is to create a catalytically active species that can perform a desired transformation efficiently under mild conditions. numberanalytics.com For organocerium catalysts, the design must account for the specific electronic and steric properties of the cerium ion and its ligands.

Key design principles include:

Understanding the Reaction Mechanism : A thorough knowledge of the catalytic cycle and the rate-determining step is essential for rational catalyst design. numberanalytics.com

Ligand Selection and Tuning : The ligands attached to the cerium center are not mere spectators; they are crucial for controlling the catalyst's properties.

Stabilization of the Active Species : Organometallic compounds can be unstable. Significant progress in organocerium chemistry has been achieved through the use of carefully designed ligands that stabilize the cerium center, particularly for the rarer Ce(IV) oxidation state. researchgate.netrsc.org

Influence of Ligand Structure on Catalytic Activity and Selectivity

The structure of the ligands bound to the cerium atom directly influences the catalyst's performance by modulating its steric and electronic environment. researchgate.net The choice of ligand can impact reaction rates, control stereoselectivity (enantio- and diastereoselectivity), and even determine the reaction pathway. nih.gov

Steric Effects : Bulky ligands, such as the p-tolyl group or substituted cyclopentadienyl (B1206354) rings, create a sterically hindered environment around the metal center. researchgate.net This steric bulk can enhance the kinetic stability of the complex and can direct the approach of a substrate, leading to high selectivity. researchgate.net For example, in additions to cyclic ketones, the stereochemical outcome can be dictated by the steric profile of the organocerium reagent.

Electronic Effects : The electronic nature of the ligand alters the electron density at the cerium center. Electron-donating ligands, like alkyl or p-tolyl groups, increase the nucleophilicity of the organic moiety being transferred. Conversely, electron-withdrawing ligands can increase the Lewis acidity of the cerium ion. In organocerium(IV) complexes, strongly electron-donating ligands have been shown to improve the stabilization of the high oxidation state. sci-hub.se The interplay between the ligand and the cerium's redox potential is a key consideration in catalyst design. researchgate.netsci-hub.se

Table 2: General Influence of Ligand Type on Organocerium Catalyst Properties

This interactive table outlines how different classes of ligands can affect the behavior of an organocerium catalyst.

| Ligand Class | Example Ligand(s) | Primary Influence | Effect on Catalyst | Reference(s) |

| Aryl | p-Tolyl, Phenyl | Electronic & Steric | Modulates nucleophilicity and provides steric bulk. | researchgate.net |

| Alkyl | n-Butyl, Methyl | Electronic | Increases nucleophilicity of the R group. Can be prone to β-hydride elimination if applicable. | iupac.org |

| Cyclopentadienyl (Cp) | Cp, Cp* | Steric & Electronic | Provides significant steric bulk, enhances stability, and tunes redox properties. | researchgate.netsci-hub.se |

| Alkoxy/Siloxy | t-Butoxy, Triphenylsiloxy | Electronic | Strongly oxophilic bond (Ce-O) stabilizes the complex, especially Ce(IV). | researchgate.netsci-hub.se |

Cooperative Catalysis with Other Metal Centers

Cooperative catalysis is a powerful strategy where two or more different catalysts work in synergy to achieve a transformation that is difficult or impossible with a single catalyst. scienceopen.comscienceopen.com This approach allows for unprecedented reactivity by having each catalyst perform a distinct and complementary role in the same reaction vessel. uji.eschim.it

In the context of organocerium chemistry, cooperative catalysis represents a promising frontier. While specific examples involving this compound are not prominent, the concept can be applied by combining the unique properties of organocerium reagents with the catalytic prowess of other metals. For instance, a bimetallic system could be designed where a transition metal catalyst (e.g., palladium) activates an aryl halide via oxidative addition, while an organocerium reagent serves as a highly selective organometallic nucleophile for the transmetalation step in a cross-coupling reaction.

Another established strategy is the activation of s-block organometallic reagents through cooperativity with alkali metal compounds, which has been successful in hydroalkoxylation catalysis. researchgate.net This principle of using additives to activate a primary organometallic species could be extended to organocerium systems to unlock new catalytic potential. The design of such multi-metallic systems requires careful consideration of the compatibility of all catalytic species under the reaction conditions to avoid deactivation or unwanted side reactions.

Future Research Trajectories for Tri P Tolylcerium and Organocerium Iv Chemistry

Exploration of New Ligand Architectures for Enhanced Stability and Reactivity

The stability and reactivity of organocerium(IV) complexes are intrinsically linked to the nature of the supporting ligands. researchgate.net The design of novel ligand architectures that can effectively stabilize the Ce(IV) center against reduction is a primary focus of future research.

Key areas of ligand development include:

Sterically Demanding Ligands: Bulky ligands can kinetically stabilize the metal center by preventing intermolecular decomposition pathways. The use of sterically encumbered cyclopentadienyl (B1206354) or aryl ligands has proven effective in stabilizing organocerium(IV) species. rsc.orgresearchgate.net

Chelating and Polydentate Ligands: Ligands that can form multiple bonds with the cerium center can provide enhanced thermodynamic stability. Tripodal oxygen ligands, for instance, have been shown to support stable tetravalent cerium complexes. researchgate.net

Electron-Donating Ligands: Ligands that can donate more electron density to the metal center can help to stabilize the high oxidation state of cerium(IV). Studies have shown that alkoxide and siloxide ligands can effectively stabilize the Ce(IV) ion. sci-hub.seresearchgate.net The electrochemical data revealed an increase in stabilization with respect to the reduction of the cerium(IV) center in the series I < Br < Cl < siloxy < alkoxy ligand. acs.org

Redox-Non-Innocent Ligands: The use of ligands that can actively participate in redox processes could open up new catalytic cycles and reaction pathways.

The table below summarizes the impact of different ligand types on the stability of organocerium(IV) complexes.

| Ligand Type | Example Ligands | Effect on Stability |

| Sterically Bulky | Pentamethylcyclopentadienyl (Cp*), Tris(trimethylsilyl)cyclooctatetraene | Kinetic stabilization, prevents decomposition |

| Chelating | Tripodal oxygen ligands, B-diketiminates | Thermodynamic stabilization through chelate effect |

| Electron-Donating | Alkoxides (e.g., tert-butoxide), Siloxides | Electronic stabilization of the Ce(IV) center |

The systematic exploration of these ligand classes will be instrumental in developing a library of organocerium(IV) aryl complexes with tunable stability and reactivity, paving the way for their application in catalysis.

Expansion of Catalytic Scope in Complex Organic Synthesis

While cerium compounds, particularly Ce(III) salts, are widely used in organic synthesis, the catalytic potential of well-defined organocerium(IV) complexes is largely untapped. researchgate.netwikipedia.org Future research will aim to exploit the unique reactivity of these high-valent species in a variety of organic transformations.

Potential catalytic applications to be explored include:

Oxidative Coupling Reactions: The strong oxidizing power of Ce(IV) can be harnessed for C-C and C-heteroatom bond formation.

C-H Functionalization: The development of organocerium(IV) catalysts for the direct functionalization of C-H bonds would be a significant advance in synthetic efficiency.

Polymerization Catalysis: Lanthanide complexes are known to be effective polymerization catalysts. The unique electronic structure of organocerium(IV) complexes could lead to novel catalytic activity and polymer properties.

Small Molecule Activation: The redox activity of the Ce(IV)/Ce(III) couple could be utilized for the activation of small molecules such as O2, CO2, and N2.

The further development of the redox chemistry of soluble organocerium(IV) complexes holds significant promise for their application as oxidizing agents in organic synthesis. goettingen-research-online.de The ability of organocerium reagents to tolerate a range of functional groups, including free alcohols and amines, makes them highly valuable in the synthesis of complex molecules. wikipedia.org

Advanced in situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms of organocerium(IV) complexes is crucial for the rational design of new catalysts and synthetic protocols. Advanced in situ spectroscopic techniques will play a pivotal role in elucidating the transient intermediates and elementary steps involved in these reactions. researchgate.net

Key techniques and their applications include:

NMR Spectroscopy: ⁷Li and ¹³C NMR spectroscopy can provide valuable information about the solution structure and dynamics of organocerium complexes and their reaction intermediates. researchgate.net

FT-IR and Raman Spectroscopy: These techniques can be used to monitor changes in the vibrational modes of ligands and substrates during a reaction, providing insights into coordination changes and bond activation steps. rsc.org In situ FT-IR spectroscopy is particularly powerful for tracking the concentration of reactants, intermediates, and products in real-time. rsc.org

UV-Vis Spectroscopy: The electronic transitions of organocerium(IV) complexes are sensitive to the coordination environment and oxidation state of the cerium center, making UV-Vis spectroscopy a useful tool for monitoring redox processes.

X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the local coordination environment and electronic structure of the cerium center, even in complex reaction mixtures.

The development of specialized reactor systems that couple electrochemical cells with spectroscopic probes will enable the continuous monitoring of reaction progress and provide detailed kinetic data. rsc.org This information is essential for unraveling the complex reaction pathways of organocerium(IV) species.

Further Integration of Computational Chemistry for Predictive Design

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the properties of organometallic compounds. mit.edu In the context of organocerium(IV) chemistry, computational methods will be increasingly integrated with experimental studies to accelerate the discovery and development of new complexes and catalysts.

Future computational efforts will focus on:

Predicting Ligand Effects: DFT calculations can be used to screen potential ligand architectures and predict their impact on the stability and electronic structure of organocerium(IV) complexes. This can help to prioritize synthetic targets and guide experimental efforts. arxiv.org

Elucidating Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of catalytic reactions, identify transition states, and calculate activation barriers. This can provide detailed insights into reaction mechanisms that are often difficult to obtain experimentally.

Designing Novel Catalysts: By understanding the structure-activity relationships of organocerium(IV) complexes, computational methods can be used to design new catalysts with enhanced performance for specific applications.

Interpreting Spectroscopic Data: Computational simulations of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) can aid in the interpretation of experimental data and the characterization of new compounds.

The synergy between computational and experimental chemistry will be crucial for overcoming the challenges associated with organocerium(IV) chemistry and for realizing the full potential of these compounds in synthesis and catalysis. rsc.orgarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.